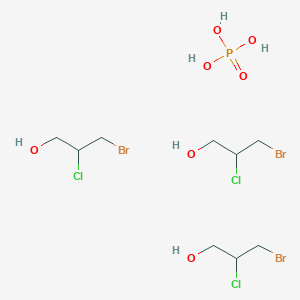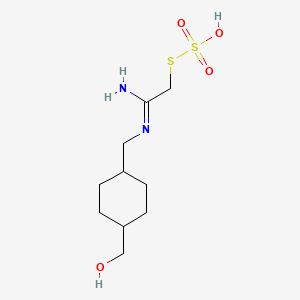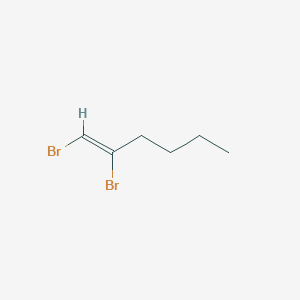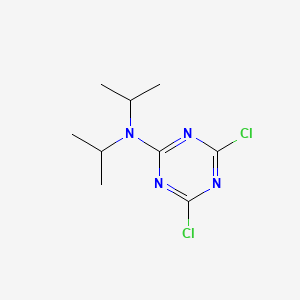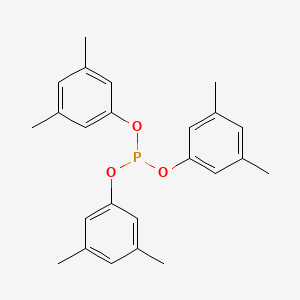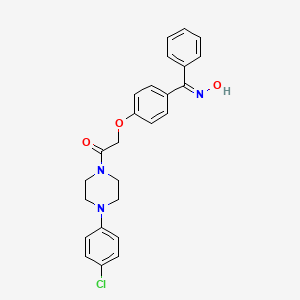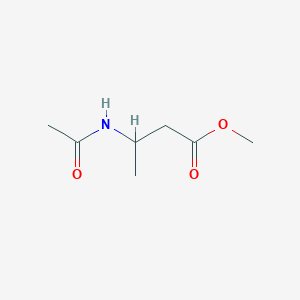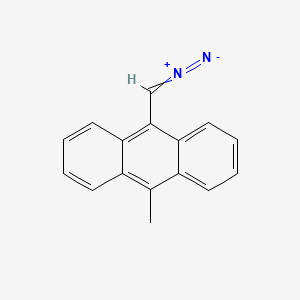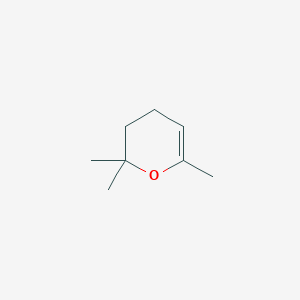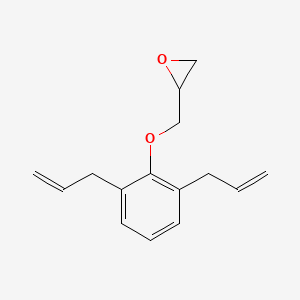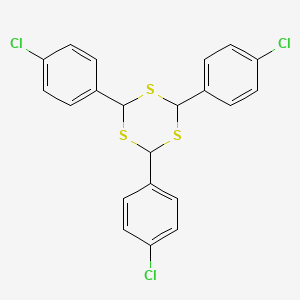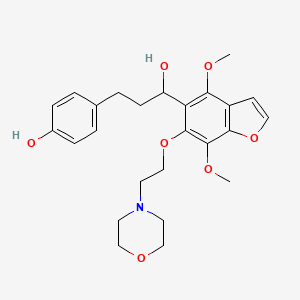
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of various functional groups through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the benzofuran ring or the morpholine moiety, potentially yielding reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.
Medicine
In medicine, compounds with benzofuran cores are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective properties. This compound could be a candidate for drug development.
Industry
Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of hydroxyl, methoxy, and morpholine groups suggests potential interactions with hydrogen bonding sites and hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, simpler in structure but with similar core properties.
4-Hydroxybenzofuran: A hydroxylated derivative with potential biological activity.
Morpholine-substituted Benzofurans: Compounds with morpholine groups that may exhibit unique pharmacological properties.
Uniqueness
The uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-alpha-(2-(4-hydroxyphenyl)ethyl)-6-(2-(4-morpholinyl)ethoxy)- lies in its complex structure, which combines multiple functional groups. This complexity can lead to diverse chemical reactivity and potential biological activities, making it a compound of interest for various scientific fields.
特性
CAS番号 |
40681-03-6 |
|---|---|
分子式 |
C25H31NO7 |
分子量 |
457.5 g/mol |
IUPAC名 |
4-[3-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H31NO7/c1-29-22-19-9-13-32-23(19)25(30-2)24(33-16-12-26-10-14-31-15-11-26)21(22)20(28)8-5-17-3-6-18(27)7-4-17/h3-4,6-7,9,13,20,27-28H,5,8,10-12,14-16H2,1-2H3 |
InChIキー |
RWSSLVFPVARUMI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCOCC3)C(CCC4=CC=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


